![molecular formula C16H20N8OS B6534328 4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide CAS No. 1060208-32-3](/img/structure/B6534328.png)
4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide
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Overview
Description
Scientific Research Applications
Organic Synthesis
Researchers have explored various synthetic methodologies to prepare 1,2,3-triazoles. These include:
- Strain-Promoted Azide-Alkyne Cycloaddition : A bioorthogonal reaction that avoids the need for metal catalysts .
Fluorescent Imaging and Materials Science
1,2,3-Triazoles serve as fluorescent probes due to their unique properties. Additionally, they contribute to the development of functional materials for various applications .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of F5065-0085 is believed to be the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation . Overexpression of EGFR has been observed in a variety of cancers .
Mode of Action
F5065-0085 interacts with its target, EGFR, by inhibiting the tyrosine kinase proteins . This inhibition prevents the activation of EGFR, thereby disrupting the signal transduction pathways that lead to cell proliferation and growth .
Biochemical Pathways
The inhibition of EGFR by F5065-0085 affects multiple downstream pathways, including the PI3K/Akt and MAPK pathways . These pathways are involved in cell survival, growth, and differentiation . By inhibiting EGFR, F5065-0085 can disrupt these pathways and prevent the proliferation and growth of cancer cells .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are well-absorbed in the body
Result of Action
The result of F5065-0085’s action is the inhibition of cell proliferation and growth in cancers where EGFR is overexpressed . This can lead to a decrease in tumor size and potentially slow the progression of the disease .
properties
IUPAC Name |
4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8OS/c1-2-24-15-13(20-21-24)14(18-11-19-15)22-5-7-23(8-6-22)16(25)17-10-12-4-3-9-26-12/h3-4,9,11H,2,5-8,10H2,1H3,(H,17,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHRHNFAEVOIDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NCC4=CC=CS4)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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